2-Methylspiro[indole-3,4'-piperidine]
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Overview
Description
2-Methylspiro[indole-3,4’-piperidine] is an organic compound with the molecular formula C13H16N2 and a molecular weight of 200.28 g/mol . This compound features a spiro structure, where an indole ring is fused to a piperidine ring at a single carbon atom. The indole moiety is a significant heterocyclic system found in many natural products and pharmaceuticals, making 2-Methylspiro[indole-3,4’-piperidine] an interesting subject for research and application .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylspiro[indole-3,4’-piperidine] typically involves the construction of the indole ring followed by the formation of the spiro linkage with the piperidine ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . For instance, the reaction of 2-methylcyclohexanone with phenylhydrazine in the presence of methanesulfonic acid can yield the desired indole derivative .
Industrial Production Methods
Industrial production of 2-Methylspiro[indole-3,4’-piperidine] may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methylspiro[indole-3,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxindole derivatives from oxidation, amines from reduction, and various substituted indole derivatives from electrophilic substitution .
Scientific Research Applications
2-Methylspiro[indole-3,4’-piperidine] has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylspiro[indole-3,4’-piperidine] involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing biological processes such as enzyme inhibition or activation, receptor modulation, and signal transduction . The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of the indole family, known for its aromaticity and biological activity.
Spiro[indole-3,4’-piperidine]: Similar to 2-Methylspiro[indole-3,4’-piperidine] but without the methyl group at the C-2 position.
2-Methylindole: Lacks the spiro linkage but shares the methyl substitution on the indole ring.
Uniqueness
2-Methylspiro[indole-3,4’-piperidine] is unique due to its spiro structure, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-methylspiro[indole-3,4'-piperidine] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-10-13(6-8-14-9-7-13)11-4-2-3-5-12(11)15-10/h2-5,14H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGGJVVMNBWIMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C13CCNCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225388-67-9 |
Source
|
Record name | 2-methylspiro[indole-3,4'-piperidine] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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